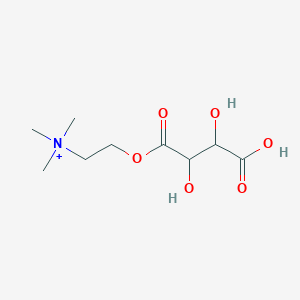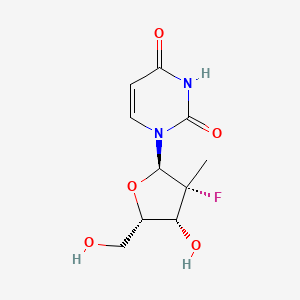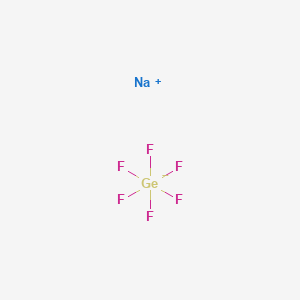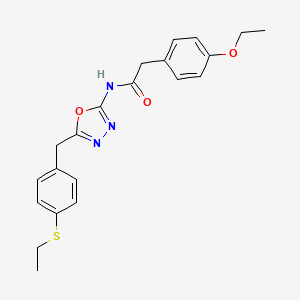
2-(3-Carboxy-2,3-dihydroxypropanoyl)oxyethyl-trimethylazanium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Carboxy-2,3-dihydroxypropanoyl)oxyethyl-trimethylazanium is a complex organic compound with significant biochemical and industrial relevance It is structurally characterized by the presence of a carboxylic acid group, dihydroxypropanoate moiety, and a trimethylazanium group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Carboxy-2,3-dihydroxypropanoyl)oxyethyl-trimethylazanium typically involves multi-step organic reactions. One common method includes the esterification of 2,3-dihydroxybutanedioic acid with ethyl alcohol, followed by the introduction of the trimethylazanium group through a quaternization reaction. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification and quaternization processes. The use of continuous flow reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient production of high-purity this compound.
化学反応の分析
Types of Reactions
2-(3-Carboxy-2,3-dihydroxypropanoyl)oxyethyl-trimethylazanium undergoes various chemical reactions, including:
Oxidation: The dihydroxy groups can be oxidized to form diketones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The trimethylazanium group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) and amines are commonly employed.
Major Products
The major products formed from these reactions include diketones, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used.
科学的研究の応用
2-(3-Carboxy-2,3-dihydroxypropanoyl)oxyethyl-trimethylazanium has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic uses, including as a drug delivery agent.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(3-Carboxy-2,3-dihydroxypropanoyl)oxyethyl-trimethylazanium involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, influencing metabolic processes. It may also interact with cellular receptors, modulating signal transduction pathways and exerting biological effects.
類似化合物との比較
Similar Compounds
3-Carboxy-2,3-dihydroxypropanoate: A related compound with similar structural features.
2,3-Dihydroxybutanedioic acid: Shares the dihydroxybutanedioic acid moiety.
Trimethylazanium derivatives: Compounds containing the trimethylazanium group.
Uniqueness
2-(3-Carboxy-2,3-dihydroxypropanoyl)oxyethyl-trimethylazanium is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity
特性
分子式 |
C9H18NO6+ |
|---|---|
分子量 |
236.24 g/mol |
IUPAC名 |
2-(3-carboxy-2,3-dihydroxypropanoyl)oxyethyl-trimethylazanium |
InChI |
InChI=1S/C9H17NO6/c1-10(2,3)4-5-16-9(15)7(12)6(11)8(13)14/h6-7,11-12H,4-5H2,1-3H3/p+1 |
InChIキー |
UJQQTVMWQQYQLD-UHFFFAOYSA-O |
正規SMILES |
C[N+](C)(C)CCOC(=O)C(C(C(=O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1,4-Bis(10-([1,1'biphenyl]-4-yl) anthracen-9-yl) benzene](/img/structure/B14121036.png)

![(2R,3R,4S,5R)-2-(hydroxymethyl)-5-[6-[(2-hydroxyphenyl)methylamino]purin-9-yl]oxolane-3,4-diol](/img/structure/B14121051.png)
![N-(2-methoxyethyl)-2-[3-(4-methylphenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B14121053.png)
![3-(4-chlorophenyl)-1-(3-methoxybenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14121059.png)

![1-(4-tert-butylbenzyl)-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14121065.png)
![2,2-(2-Phenylethylidene)bis[4,4,5,5-tetramethyl-1,3,2-dioxaborolane]](/img/structure/B14121072.png)



![3-(tert-Butyl)-3'-methoxy-[1,1'-biphenyl]-4-ol](/img/structure/B14121087.png)

